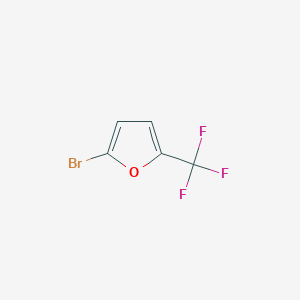![molecular formula C24H29N3O6S B2470430 4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-22-3](/img/no-structure.png)
4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It also contains a sulfamoyl group (SO2NH2), which is commonly found in some types of drugs. The presence of methoxy groups (OCH3) and an amide group (CONH2) could also suggest potential for biological activity .
Chemical Reactions Analysis
The chemical reactivity of a compound depends on its functional groups. For instance, the amide group might undergo hydrolysis, the methoxy groups could be demethylated under certain conditions, and the sulfamoyl group could participate in substitution reactions .Wissenschaftliche Forschungsanwendungen
Polymorphs and Salts of Benzamide Derivatives
A study by Khakhlary and Baruah (2014) explored various polymorphs and salts of a benzamide derivative, focusing on their crystal structures and conformational differences. This research contributes to understanding how minor variations in molecular structure can significantly impact the physical properties and potential applications of similar compounds, including "4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide". Their findings on the impact of different solvents on crystallization could be relevant for designing new drug formulations or materials with specific properties (Khakhlary & Baruah, 2014).
Copper(II)-catalyzed Remote Sulfonylation of Aminoquinolines
Xia et al. (2016) developed a method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, showcasing an environmentally friendly approach by utilizing sodium sulfinates as sulfide sources. This research highlights the potential for introducing sulfamoyl groups into complex molecules, potentially offering insights into synthesizing or modifying compounds like "4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide" for various applications, including drug development or material science (Xia et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide' involves the reaction of 4-aminobenzamide with diethyl sulfamoyl chloride to form 4-(diethylsulfamoyl)benzamide. This intermediate is then reacted with 5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid ethyl ester in the presence of a coupling agent to form the final product.", "Starting Materials": [ "4-aminobenzamide", "diethyl sulfamoyl chloride", "5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid ethyl ester", "coupling agent" ], "Reaction": [ "Step 1: 4-aminobenzamide is reacted with diethyl sulfamoyl chloride in the presence of a base such as triethylamine to form 4-(diethylsulfamoyl)benzamide.", "Step 2: 4-(diethylsulfamoyl)benzamide is then reacted with 5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, 4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide." ] } | |
CAS-Nummer |
851404-22-3 |
Produktname |
4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Molekularformel |
C24H29N3O6S |
Molekulargewicht |
487.57 |
IUPAC-Name |
4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C24H29N3O6S/c1-5-27(6-2)34(30,31)18-9-7-16(8-10-18)23(28)25-14-13-17-15-19-20(32-3)11-12-21(33-4)22(19)26-24(17)29/h7-12,15H,5-6,13-14H2,1-4H3,(H,25,28)(H,26,29) |
InChI-Schlüssel |
LUNBHFGJDMWBKF-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Phenylmethoxycarbonyl-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B2470350.png)
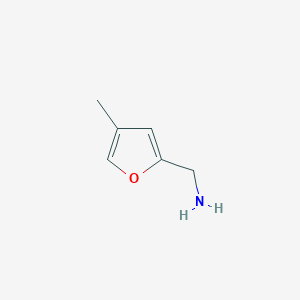
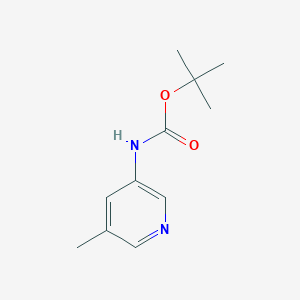
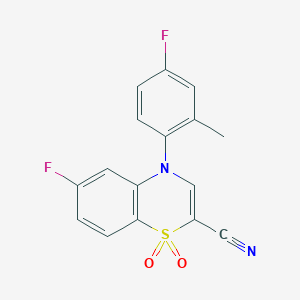

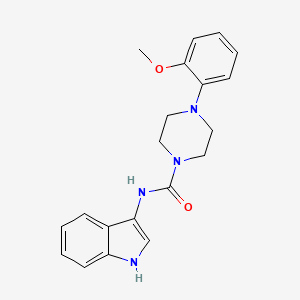
![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2470357.png)
![N-benzyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2470361.png)
![2-Chloro-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one](/img/structure/B2470362.png)
![8-(4-ethoxyphenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2470368.png)
